molecular formula C15H20N4S B6472370 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 2640962-59-8

1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B6472370
CAS No.: 2640962-59-8
M. Wt: 288.4 g/mol
InChI Key: VMZYJHFELWPGID-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 3-methyl-1,2,4-thiadiazol-5-yl group. Piperazine derivatives are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The 1,2,4-thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with the 2,3-dimethylphenyl group through nucleophilic substitution reactions. This can be achieved by reacting 2,3-dimethylphenyl halides with piperazine in the presence of a base such as potassium carbonate.

    Coupling of the Thiadiazole and Piperazine Derivatives: Finally, the thiadiazole derivative is coupled with the substituted piperazine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which might reduce any reducible functional groups present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Lacks the thiadiazole ring, which may result in different pharmacological properties.

    4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine: Lacks the 2,3-dimethylphenyl group, which could affect its biological activity and interactions.

    1-(2,3-Dimethylphenyl)-4-(1,2,4-thiadiazol-5-yl)piperazine: Similar structure but without the methyl group on the thiadiazole ring, potentially altering its chemical and biological properties.

Uniqueness

1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to the specific combination of the 2,3-dimethylphenyl and 3-methyl-1,2,4-thiadiazol-5-yl groups on the piperazine ring. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c1-11-5-4-6-14(12(11)2)18-7-9-19(10-8-18)15-16-13(3)17-20-15/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZYJHFELWPGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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